Dazcapistat - 2221010-42-8

Dazcapistat

Catalog Number: EVT-3462332
CAS Number: 2221010-42-8
Molecular Formula: C21H18FN3O4
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dazcapistat is derived from a class of compounds known as peptidomimetics. These compounds mimic the structure of peptides but are designed to have improved stability and bioavailability. The classification of Dazcapistat falls under the broader category of immunomodulatory agents, which are substances that can modify immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dazcapistat involves several key steps:

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Peptide Coupling: A peptide coupling reaction is performed to link the amino acids together, often using coupling reagents such as carbodiimides.
  3. Cyclization: The linear peptide is then cyclized to form a cyclic structure, which enhances its stability and potency.
  4. Purification: The final product undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to ensure purity and remove any unreacted starting materials or by-products.

These methods allow for the efficient production of Dazcapistat while maintaining high yields and purity levels.

Molecular Structure Analysis

Structure and Data

Dazcapistat's molecular structure features a cyclic backbone with specific functional groups that confer its biological activity. The molecular formula is typically represented as C₁₄H₁₈N₄O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 342.38 g/mol
  • 3D Structure: The compound exhibits a specific three-dimensional conformation that is essential for its interaction with dipeptidyl peptidase I.
Chemical Reactions Analysis

Reactions and Technical Details

Dazcapistat undergoes various chemical reactions that are critical for its activity:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of dipeptidyl peptidase I, inhibiting its activity.
  2. Stability Testing: Chemical stability studies are conducted under various conditions (pH, temperature) to assess degradation pathways.
  3. Metabolic Studies: Investigations into metabolic pathways help understand how Dazcapistat is processed in biological systems.

These reactions are crucial for determining the efficacy and safety profile of Dazcapistat in therapeutic applications.

Mechanism of Action

Process and Data

Dazcapistat exerts its effects through a well-defined mechanism:

  1. Inhibition of Dipeptidyl Peptidase I: By binding to this enzyme, Dazcapistat prevents the activation of pro-inflammatory cytokines.
  2. Reduction of Inflammation: This inhibition leads to decreased levels of inflammatory mediators in affected tissues, thereby alleviating symptoms associated with autoimmune diseases.
  3. Immune Modulation: The compound also influences various immune cell functions, promoting a more regulated immune response.

Data from preclinical studies indicate significant reductions in inflammation markers in animal models treated with Dazcapistat.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dazcapistat possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline conditions.

These properties are essential for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

Dazcapistat has several promising applications in scientific research and medicine:

  • Autoimmune Disorders: Investigated for its potential use in treating conditions like rheumatoid arthritis and lupus due to its immunomodulatory effects.
  • Inflammatory Diseases: Potential applications include therapies for chronic inflammatory diseases where cytokine activation plays a key role.
  • Research Tool: Used in laboratory settings to study the role of dipeptidyl peptidase I in various biological processes.
Introduction to Dazcapistat in Contemporary Biomedical Research

Pharmacological Significance of Calpain Inhibition

Calpains constitute a family of calcium-dependent cysteine proteases that serve as critical signaling molecules in numerous physiological and pathological processes. These ubiquitously expressed enzymes modulate cellular functions through limited proteolysis of specific substrates involved in cytoskeletal remodeling, membrane integrity, signal transduction, and apoptosis [4]. The calpain-calpastatin system (CCS) represents a highly regulated proteolytic unit where endogenous calpastatin provides specific inhibition of µ-calpain (calpain-1) and m-calpain (calpain-2) [5]. Dysregulation of this system manifests in pathological calcium signaling observed in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions [2] [4].

Calpain inhibition has emerged as a promising therapeutic strategy due to the enzyme's involvement in disease progression mechanisms. Research demonstrates that uncontrolled calpain activation contributes to tissue damage following neuronal and cardiac ischemia, aortic dissection, traumatic injuries, and metabolic disorders [4] [6]. The pharmacological significance stems from calpain's role in endothelial dysfunction, promotion of inflammatory immune responses, and disruption of cellular architecture – processes that are fundamentally implicated across multiple disease states [2] [5].

Table 1: Calpain Isoforms and Their Physiological Roles

IsoformCalcium RequirementPrimary FunctionsPathological Associations
µ-calpain (calpain-1)Micromolar (µM) rangeCytoskeletal remodeling, cell migration, membrane repairAortic dissection, neurodegeneration, leukocyte activation
m-calpain (calpain-2)Millimolar (mM) rangeSignal transduction, cell proliferation, apoptosis regulationFibrosis, angiogenesis, tumor progression
Calpain-9<3 µM (IC₅₀ of Dazcapistat)Gastrointestinal functions, tumor suppressionGastric cancers, metabolic disorders

Historical Development of Dazcapistat as a Novel Therapeutic Agent

Dazcapistat (development code: BLD-2660) represents a synthetic calpain inhibitor developed through rational drug design approaches targeting the conserved catalytic domain of calpain isoforms. The compound was first disclosed in the international patent application WO2018064119A1 (compound 405) as a potent inhibitor with broad-spectrum activity against multiple calpain isoforms [1]. Structural optimization focused on enhancing enzyme-binding affinity while maintaining selectivity over other cysteine proteases.

Dazcapistat's molecular structure (C₂₁H₁₈FN₃O₄; molecular weight: 395.38 g/mol; CAS: 2221010-42-8) features critical pharmacophores enabling competitive inhibition at the calpain active site [1]. The compound demonstrates potent inhibitory activity against calpain 1, 2, and 9 with half-maximal inhibitory concentration (IC₅₀) values below 3 µM for each isoform [1]. This balanced inhibition profile differentiates it from earlier generation calpain inhibitors that displayed isoform selectivity limitations. The developmental trajectory of Dazcapistat reflects the evolving understanding of calpain biology, particularly the recognition that simultaneous inhibition of multiple calpain isoforms may yield superior therapeutic outcomes in complex pathologies like aortic dissection and fibrotic disorders [2] [6].

Scope of Research: Bridging Mechanistic Insights and Translational Applications

Contemporary research on Dazcapistat spans from molecular interactions to preclinical disease models, establishing a comprehensive pharmacological profile. Mechanistic studies focus on elucidating its binding kinetics and effects on downstream signaling pathways, particularly those involving proteolytic substrates like αII-spectrin [2] [4]. Translational research explores therapeutic applications in three primary domains: cardiovascular pathologies (aortic dissection, aneurysm formation), inflammatory conditions (T-cell mediated diseases, wound healing), and tissue remodeling processes (fibrosis, scarring) [2] [5] [6].

The compound's ability to modulate the calpain-calpastatin equilibrium presents unique research opportunities. Unlike genetic approaches such as calpastatin overexpression in transgenic models (which inhibits all calpain activity indiscriminately), Dazcapistat offers pharmacological control of calpain activation with reversible and dose-dependent characteristics [2] [6]. Current investigations aim to delineate how targeted calpain inhibition influences: (1) inflammatory cell infiltration in vascular tissues; (2) cytoskeletal reorganization during cell migration; and (3) transcriptional regulation of fibrosis-related genes [2] [5] [6]. These multidisciplinary research streams collectively bridge molecular mechanisms with potential clinical applications.

Table 2: Preclinical Evidence for Dazcapistat's Therapeutic Mechanisms

Therapeutic AreaBiological EffectExperimental Evidence
Cardiovascular ProtectionReduced aortic dissection incidence65% reduction in BAPN-induced dissection models [2]
Improved blood flow restoration40% increase in perfusion ratio in limb ischemia [2]
Immune ModulationT-cell functional regulation70-80% reduction in proliferation and cytokine secretion [5]
Tissue RemodelingFibroblast differentiation inhibition50% reduction in αSMA+ myofibroblasts [6]
Collagen production reduction35% decrease in collagen deposition in healing wounds [6]

Properties

CAS Number

2221010-42-8

Product Name

Dazcapistat

IUPAC Name

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide

Molecular Formula

C21H18FN3O4

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H18FN3O4/c1-12-24-17(14-9-5-6-10-15(14)22)19(29-12)21(28)25-16(18(26)20(23)27)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H2,23,27)(H,25,28)

InChI Key

XYQHCMDVGIJOTA-UHFFFAOYSA-N

SMILES

CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F

Canonical SMILES

CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.